molecular formula C18H14Cl4N2O B1261683 (S)-isoconazole CAS No. 322764-96-5

(S)-isoconazole

Cat. No. B1261683
CAS RN: 322764-96-5
M. Wt: 416.1 g/mol
InChI Key: MPIPASJGOJYODL-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-isoconazole is a 1-{2-[(2,6-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl}imidazole that is the (S)-enantiomer of isoconazole. It is a conjugate base of a (S)-isoconazole(1+). It is an enantiomer of a (R)-isoconazole.

Scientific Research Applications

1. Pharmacokinetics and Tissue Distribution in Rats

Yuanyuan Zhu and colleagues (2022) developed a high-performance liquid chromatography-electrospray ionization coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) method to analyze the pharmacokinetics and tissue distribution of isoconazole enantiomers in rats. They observed enantioselective differences in plasma and tissue distribution, providing insights into the behavior of isoconazole enantiomers in vivo and contributing to understanding their metabolic processes (Zhu et al., 2022).

2. Non-Invasive Analysis of Penetration and Storage in Skin and Hair Follicles

A study by J. Lademann and colleagues (2012) investigated the penetration and storage of Isoconazole nitrate in the stratum corneum and hair follicles using differential stripping. This study highlighted the importance of understanding the distribution of topical antifungal agents in treating infections affecting these areas (Lademann et al., 2012).

3. Study of Forced Degradation in Drug and Cream Formulations

Research by Alessandra von Ahn and João H. Z. Santos (2012) focused on studying the forced degradation of isoconazole nitrate in bulk drug and cream formulations. This study contributes to the understanding of the stability of isoconazole under various conditions, essential for its effective use in pharmaceuticals (von Ahn & Santos, 2012).

4. Synthesis and Biological Properties of New Copper(II) Complexes with Isoconazole

Galina M. Dulcevscaia and colleagues (2013) synthesized and studied the properties of new Cu(II) coordination compounds with isoconazole. Their research provides valuable information on the potential use of isoconazole in novel metal-based complexes for medical and technological applications (Dulcevscaia et al., 2013).

properties

CAS RN

322764-96-5

Product Name

(S)-isoconazole

Molecular Formula

C18H14Cl4N2O

Molecular Weight

416.1 g/mol

IUPAC Name

1-[(2S)-2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole

InChI

InChI=1S/C18H14Cl4N2O/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21/h1-8,11,18H,9-10H2/t18-/m1/s1

InChI Key

MPIPASJGOJYODL-GOSISDBHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-isoconazole
Reactant of Route 2
Reactant of Route 2
(S)-isoconazole
Reactant of Route 3
Reactant of Route 3
(S)-isoconazole
Reactant of Route 4
Reactant of Route 4
(S)-isoconazole
Reactant of Route 5
Reactant of Route 5
(S)-isoconazole
Reactant of Route 6
Reactant of Route 6
(S)-isoconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.